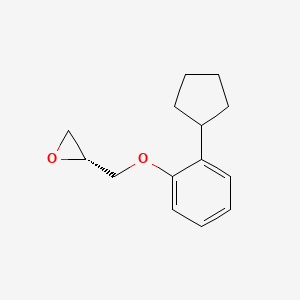
Carvacrol-β-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvacrol is a naturally occurring phenolic monoterpenoid and cymene derivative . It is significantly present as an essential oil in aromatic plants and is well known for its numerous biological activities . Therapeutic properties of carvacrol have been demonstrated as anti‐oxidant, anticancer, diabetes prevention, cardioprotective, anti‐obesity, hepatoprotective, and reproductive role, antiaging, antimicrobial, and immunomodulatory properties .
Synthesis Analysis
Carvacrol is synthesized in the cytosol of the plants of the Labiatae family via a mevalonic acid pathway . The latest approaches for the analysis and synthesis of glucuronidated flavonoids include both standard organic synthesis, semi-synthesis, enzymatic synthesis, and use of synthetic biology utilizing heterologous enzymes in microbial platform organisms .Molecular Structure Analysis
Carvacrol’s chemical formula is C6H3CH3(OH)(C3H7) and is naturally present in thyme (Thymus vulgaris), wild bergamot (bergamia Loise var. Citrus aurantium), Origanum scabrum, black cumin, Origanum microphyllum, Origanum onites, oregano (Origanum vulgare), and pepperwort (Lepidium flavum) .Chemical Reactions Analysis
Carvacrol has the anticancer ability against malignant cells via decreasing the expressions of matrix metalloprotease 2 and 9, inducing apoptosis, enhancing the expression of pro‐apoptotic proteins, disrupting mitochondrial membrane, suppressing extracellular signal‐regulated kinase 1/2 mitogen‐activated protein kinase signal transduction, and also decreasing the phosphoinositide 3‐kinase/protein kinase B .Physical And Chemical Properties Analysis
Carvacrol is a thick colorless to pale yellow liquid with a pungent, spicy odor. Its relative density is 0.974–0.979, and its refractive index is 1.5210–1.5260. It has a melting point of 1°C and a boiling point of 237–238°C. It is slightly soluble in water, soluble in ethanol, ether, alkalis, and very soluble in water .Wirkmechanismus
Carvacrol has been found to exert antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Coagulase‐negative staphylococcus, Salmonella spp., Enterococcus sp. Shigella, and Escherichia coli . It also decreased the concentrations of alanine aminotransferase, alkaline phosphatase and aspartate aminotransferase, and gamma‐glutamyl transpeptidase as well as also restored liver function, insulin level, and plasma glucose level .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Carvacrol-β-D-glucuronide can be achieved through the glucuronidation of Carvacrol using β-D-glucuronidase enzyme.", "Starting Materials": [ "Carvacrol", "β-D-glucuronic acid", "β-D-glucuronidase enzyme", "Buffer solution" ], "Reaction": [ "Prepare a buffer solution with a pH of 5.0-6.0.", "Add Carvacrol and β-D-glucuronic acid to the buffer solution.", "Add β-D-glucuronidase enzyme to the reaction mixture.", "Incubate the reaction mixture at 37°C for 24-48 hours.", "Quench the reaction by heating the mixture at 95°C for 10 minutes.", "Purify the product using column chromatography or HPLC." ] } | |
CAS-Nummer |
1642562-02-4 |
Produktname |
Carvacrol-β-D-glucuronide |
Molekularformel |
C₁₆H₂₂O₇ |
Molekulargewicht |
326.34 |
Synonyme |
2-Methyl-5-(1-methylethyl)Phenyl-β-D-glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)